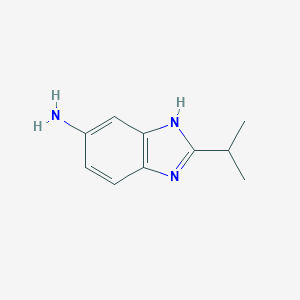

2-propan-2-yl-3H-benzimidazol-5-amine

Übersicht

Beschreibung

2-propan-2-yl-3H-benzimidazol-5-amine is an organic compound belonging to the benzimidazole family of compounds. It is a colorless, water-soluble solid that is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. The compound has been the subject of numerous scientific studies due to its potential applications in various fields, such as medicine and biochemistry.

Wissenschaftliche Forschungsanwendungen

- Imidazole derivatives exhibit promising antibacterial and antimycobacterial effects. Researchers have explored their potential as novel antibiotics due to their ability to inhibit bacterial growth and combat drug-resistant strains .

- Imidazole-containing compounds have demonstrated anti-inflammatory activity. They may modulate immune responses and reduce inflammation, making them relevant in treating inflammatory diseases .

- Some imidazole derivatives exhibit antitumor properties. Researchers investigate their potential as chemotherapeutic agents for cancer treatment .

- Imidazole-based compounds have been studied for their antidiabetic effects. They may influence glucose metabolism and insulin sensitivity .

- Imidazole derivatives possess antioxidant properties, which can help protect cells from oxidative stress and prevent damage caused by free radicals .

- Imidazole-containing molecules may have anti-allergic and antipyretic activities. These properties make them relevant in managing allergic reactions and fever .

Antibacterial and Antimycobacterial Activity

Anti-Inflammatory Properties

Antitumor Effects

Antidiabetic Activity

Antioxidant Potential

Anti-Allergic and Antipyretic Effects

Additionally, it’s worth noting that imidazole serves as a core structure in various natural products (such as histidine, purine, and histamine) and commercially available drugs (e.g., metronidazole, omeprazole, and azathioprine). These applications highlight the versatility and significance of imidazole-based compounds in pharmaceutical research .

Wirkmechanismus

Target of Action

Imidazole derivatives are known to show a broad range of biological activities and are key components to functional molecules used in various applications .

Mode of Action

Imidazole derivatives are known to interact with various targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

Eigenschaften

IUPAC Name |

2-propan-2-yl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAYYKPWXOVGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-1H-benzo[d]imidazol-5-amine | |

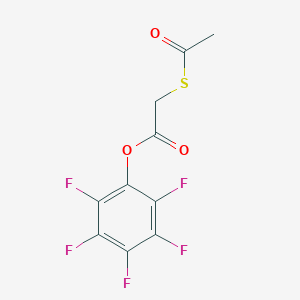

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)